2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) typically involves the reaction of Bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated to yield the final product . The reaction conditions often include maintaining a temperature range of 50-70°C and using a solvent like toluene or acetone to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of 2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) follows a similar synthetic route but is optimized for large-scale operations. Continuous reactors are often employed to ensure consistent product quality and high yield . The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide groups in the compound are highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Polymerization: The compound can polymerize to form epoxy resins, which are widely used in coatings, adhesives, and composite materials.
Common Reagents and Conditions
Amines: Used in curing reactions to form cross-linked epoxy networks.
Acids and Bases: Can catalyze the ring-opening reactions of the epoxide groups.
Major Products Formed
Scientific Research Applications
2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) has numerous applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) primarily involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked networks and polymers . The molecular targets include nucleophilic sites on amines, alcohols, and thiols, which react with the epoxide groups to form stable covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A precursor to 2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) and other epoxy resins.
Epichlorohydrin: Another precursor used in the synthesis of epoxy resins.
Bisphenol F Diglycidyl Ether: Similar in structure and used in similar applications but with different mechanical properties.
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) is unique due to its specific molecular structure, which imparts excellent mechanical properties, chemical resistance, and adhesive qualities to the epoxy resins formed from it . Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high strength and durability .
Properties
CAS No. |
88145-00-0 |
---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-[3-(oxiran-2-yloxy)propoxy]oxirane |
InChI |
InChI=1S/C7H12O4/c1(2-8-6-4-10-6)3-9-7-5-11-7/h6-7H,1-5H2 |
InChI Key |
XHFICCURUBANGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)OCCCOC2CO2 |
Origin of Product |
United States |
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